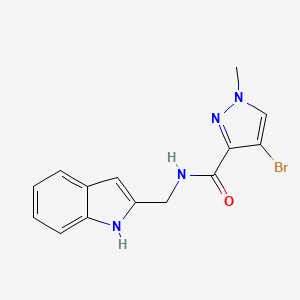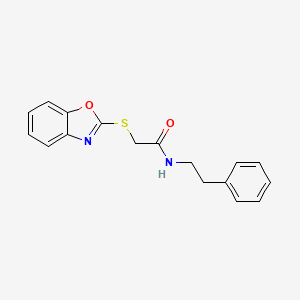![molecular formula C18H14N2O5 B10896590 2-[(2-Cyanophenyl)amino]-2-oxoethyl 2-(acetyloxy)benzoate](/img/structure/B10896590.png)
2-[(2-Cyanophenyl)amino]-2-oxoethyl 2-(acetyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-CYANOANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE is a complex organic compound that combines functional groups from both aromatic and ester chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CYANOANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE typically involves a multi-step process:
-
Formation of 2-(2-CYANOANILINO)-2-OXOETHYL Intermediate
Starting Materials: 2-Cyanoaniline and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures (0-5°C).
Procedure: 2-Cyanoaniline is reacted with ethyl chloroformate to form the intermediate 2-(2-CYANOANILINO)-2-OXOETHYL.
-
Esterification with 2-(ACETYLOXY)BENZOIC ACID
Starting Materials: The intermediate from the first step and 2-(ACETYLOXY)BENZOIC ACID.
Reaction Conditions: The esterification is typically performed using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Procedure: The intermediate is reacted with 2-(ACETYLOXY)BENZOIC ACID to form the final product, 2-(2-CYANOANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the cyano group can yield primary amines, which can further react to form a variety of secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or nitriles.
Reduction: Primary amines and their derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-CYANOANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, the compound’s potential as a pharmacophore makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-(2-CYANOANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the ester group can undergo hydrolysis under physiological conditions, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
2-CYANOANILINE: A simpler analog that lacks the ester functionality.
2-(ACETYLOXY)BENZOIC ACID: Known for its use in pharmaceuticals, particularly as an anti-inflammatory agent.
Uniqueness
2-(2-CYANOANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE is unique due to its combination of functional groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C18H14N2O5 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
[2-(2-cyanoanilino)-2-oxoethyl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C18H14N2O5/c1-12(21)25-16-9-5-3-7-14(16)18(23)24-11-17(22)20-15-8-4-2-6-13(15)10-19/h2-9H,11H2,1H3,(H,20,22) |
InChI Key |
WYYSTEGOOMFMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896516.png)
![4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896518.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B10896538.png)
![1-methyl-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B10896542.png)
![(5Z)-3-(4-ethoxyphenyl)-2-sulfanyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10896545.png)
methanone](/img/structure/B10896557.png)

![N-(2-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10896563.png)
![methyl {2-ethoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-(prop-2-en-1-yl)phenoxy}acetate](/img/structure/B10896571.png)
![2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10896576.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B10896580.png)
![N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B10896588.png)
![5-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B10896591.png)

